[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol
Overview
Description
[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, N-(5-methyl-1H-indol-3-yl)-4-pyridin-2-ylbenzenemethanamine, and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol is not fully understood. However, it has been suggested that the compound may act as a modulator of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and may modulate the activity of various enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and induce apoptosis. Additionally, it has been shown to possess anti-inflammatory and analgesic effects. The compound has also been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of [4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol is its potential applications in the field of medicine. It has been extensively studied for its antitumor, anti-inflammatory, and neuroprotective properties. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of [4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol. One area of research may be the development of more efficient synthesis methods to increase the availability of the compound for lab experiments. Additionally, further studies may be conducted to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, research may be conducted to explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
In conclusion, this compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects and may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in combination with other compounds.
Scientific Research Applications
[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects. Additionally, it has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-2-3-15-13(6-10)14(8-17-15)11-4-5-16-12(7-11)9-18/h2-8,17-18H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNNCYJPPOMKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CC(=NC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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